Molecular Weight and Lipophilicity Modulation: Oxan-4-yl vs. Methyl and Cyclopropyl Substituents
The target compound, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (MW = 181.19 g/mol), possesses a molecular weight intermediate between smaller N1-alkyl triazole-4-carbaldehydes and larger N1-aryl derivatives, a feature that can be strategically exploited to fine-tune physicochemical properties of derived conjugates . Compared to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (MW = 111.10 g/mol), the oxan-4-yl analog contributes an additional 70.09 g/mol, corresponding to the tetrahydropyran ring. This additional mass is not merely additive; it introduces a saturated oxygen-containing heterocycle that is reported to enhance lipophilicity and facilitate membrane crossing compared to simple alkyl-substituted triazoles . In contrast to 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (MW = 137.14 g/mol), the oxan-4-yl group provides a distinct hydrogen-bond acceptor capacity via the pyran oxygen, which can influence target binding and solubility profiles . While direct experimental logP or clogP values for the exact compound are not available in primary literature, the structural rationale for selecting this building block over lighter or purely alkyl-substituted analogs is grounded in the established property-modulating effects of the tetrahydropyran moiety in medicinal chemistry .
| Evidence Dimension | Molecular Weight and Substituent Type |
|---|---|
| Target Compound Data | MW = 181.19 g/mol; Substituent: oxan-4-yl (tetrahydropyran) |
| Comparator Or Baseline | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde: MW = 111.10 g/mol; 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde: MW = 137.14 g/mol |
| Quantified Difference | ΔMW = +70.09 g/mol vs. methyl analog; ΔMW = +44.05 g/mol vs. cyclopropyl analog |
| Conditions | N/A (Class-level inference based on molecular formula and structural class) |
Why This Matters
For procurement decisions in medicinal chemistry, selecting the oxan-4-yl building block enables access to a distinct molecular weight and hydrogen-bonding capacity window compared to simpler N1-substituted triazole-4-carbaldehydes, offering a strategic advantage in lead optimization campaigns targeting improved pharmacokinetic properties.
